molecular formula C23H23NO6 B282517 4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid CAS No. 6038-68-2

4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

Cat. No.: B282517
CAS No.: 6038-68-2
M. Wt: 409.4 g/mol
InChI Key: LPQPSFXYPNQYAN-XUTLUUPISA-N
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Description

4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

The synthesis of 4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar compounds to 4-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid include:

Properties

CAS No.

6038-68-2

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C23H23NO6/c1-14-5-7-16(8-6-14)21(27)19-20(15-9-11-17(30-2)12-10-15)24(23(29)22(19)28)13-3-4-18(25)26/h5-12,20,27H,3-4,13H2,1-2H3,(H,25,26)/b21-19+

InChI Key

LPQPSFXYPNQYAN-XUTLUUPISA-N

SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)OC)O

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

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